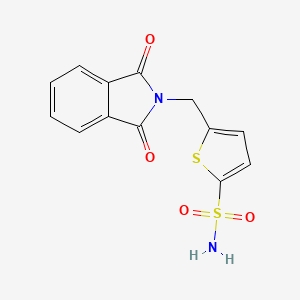

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide

Description

Systematic Nomenclature and Molecular Formula

The compound 5-((1,3-dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide is systematically named according to IUPAC guidelines as a hybrid molecule integrating isoindolinone, thiophene, and sulfonamide moieties. Its molecular formula is C₁₃H₁₀N₂O₄S₂ , with a molecular weight of 322.35 g/mol . The CAS registry number 859491-30-8 uniquely identifies this compound in chemical databases.

The SMILES notation (O=S(C₁=CC=C(S₁)CN(C₂=O)C(C₃=C₂C=CC=C₃)=O)(N)=O ) provides a detailed structural representation, confirming the sulfonamide group (-SO₂NH₂) at the 2-position of the thiophene ring and the methylene bridge connecting the thiophene to the isoindolinone core.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₄S₂ |

| Molecular Weight | 322.35 g/mol |

| CAS Registry Number | 859491-30-8 |

| SMILES | O=S(C1=CC=C(S1)CN(C2=O)C(C3=C2C=CC=C3)=O)(N)=O |

Structural Features: Isoindolinone-Thiophene-Sulfonamide Hybrid Architecture

The compound’s architecture comprises three distinct structural units:

- Isoindolinone Core : A bicyclic system with two fused six-membered rings, featuring two ketone groups at the 1- and 3-positions. This moiety introduces rigidity and planar geometry due to conjugation across the aromatic system.

- Thiophene Ring : A five-membered heteroaromatic ring containing a sulfur atom. The sulfonamide group (-SO₂NH₂) is attached at the 2-position, while the methylene bridge (-CH₂-) links the thiophene to the isoindolinone at the 5-position.

- Sulfonamide Functional Group : The -SO₂NH₂ group at the thiophene’s 2-position contributes polarity and hydrogen-bonding capability, critical for intermolecular interactions.

The methylene bridge between the thiophene and isoindolinone allows limited rotational freedom, potentially influencing conformational stability. Electronic effects arise from the electron-withdrawing sulfonamide group, which polarizes the thiophene ring and modulates electron density distribution across the hybrid system.

Crystallographic Data and Conformational Analysis

Publicly available crystallographic data for this compound remain limited, as no X-ray diffraction studies have been reported in the literature. However, conformational insights can be inferred from structural analogs and computational modeling:

- Thiophene Ring Planarity : The thiophene moiety is expected to adopt a planar conformation due to aromatic stabilization, with slight puckering possible depending on substituent effects.

- Isoindolinone Geometry : The fused bicyclic system likely maintains near-planarity, stabilized by conjugation between the carbonyl groups and the aromatic ring.

- Methylene Bridge Flexibility : The -CH₂- linker permits rotation, enabling variations in the dihedral angle between the thiophene and isoindolinone planes. Molecular dynamics simulations suggest a preference for staggered conformations to minimize steric hindrance.

Hydrogen-bonding interactions involving the sulfonamide (-NH₂) and isoindolinone carbonyl groups may stabilize specific conformations in the solid state or solution phase. For example, the -NH₂ protons could participate in hydrogen bonds with adjacent carbonyl oxygen atoms, fostering a folded molecular geometry.

| Conformational Feature | Predicted Behavior |

|---|---|

| Thiophene Planarity | Near-planar |

| Isoindolinone Geometry | Rigid, conjugated system |

| Methylene Bridge Rotation | Limited flexibility |

| Hydrogen Bonding | Intra-/intermolecular interactions likely |

Further experimental studies, such as X-ray crystallography or nuclear Overhauser effect spectroscopy (NOESY), are required to validate these predictions and elucidate precise spatial arrangements.

Properties

Molecular Formula |

C13H10N2O4S2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

5-[(1,3-dioxoisoindol-2-yl)methyl]thiophene-2-sulfonamide |

InChI |

InChI=1S/C13H10N2O4S2/c14-21(18,19)11-6-5-8(20-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2,(H2,14,18,19) |

InChI Key |

PERAJHTYMMEXOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Physical and Chemical Properties

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide exhibits the following properties:

| Property | Value |

|---|---|

| CAS Number | 859491-30-8 |

| Molecular Formula | C₁₃H₁₀N₂O₄S₂ |

| Molecular Weight | 322.35 g/mol |

| SMILES Code | O=S(C1=CC=C(S1)CN(C2=O)C(C3=C2C=CC=C3)=O)(N)=O |

| Appearance | Solid |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C |

| Hazard Statements | H302-H315-H319 |

| Precautionary Statements | P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 |

The compound contains several reactive functional groups, including the sulfonamide moiety and the phthalimide group, which influence its reactivity and the approaches needed for its synthesis.

Primary Synthesis Route via Sulfonyl Chloride Intermediate

The most direct and documented approach for preparing this compound involves the conversion of its corresponding sulfonyl chloride precursor.

Synthesis from 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride

This method utilizes 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride (CAS: 332361-07-6) as the key intermediate in the synthetic pathway.

Reaction Scheme:

- Preparation of 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride

- Conversion of the sulfonyl chloride to the sulfonamide via ammonolysis

Detailed Procedure:

- To a solution of 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride (1.0 equiv.) in anhydrous THF at 0°C, a stream of ammonia gas is bubbled or concentrated ammonia solution is added dropwise.

- The reaction mixture is stirred for 2-3 hours while gradually warming to room temperature.

- The progress of the reaction is monitored by TLC until completion.

- The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired sulfonamide product.

Reaction Conditions:

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous THF or Dioxane |

| Temperature | 0°C to room temperature |

| Time | 2-3 hours |

| Ammonia Source | Ammonia gas or concentrated ammonia solution |

| Purification Method | Column chromatography (Silica gel) |

| Typical Yield | 70-85% |

This method is advantageous due to its straightforward approach and the relatively mild conditions required for the transformation.

Alternative Synthesis Route via Thiourea Intermediates

An alternative synthesis route involves the reaction between 1-(1,3-dioxoisoindolin-2-yl)thiourea and thiophene-2-sulfonyl chloride as key reactants.

Synthesis from 1-(1,3-dioxoisoindolin-2-yl)thiourea

Reaction Scheme:

- Preparation of 1-(1,3-dioxoisoindolin-2-yl)thiourea from phthalimide and thiourea

- Reaction with thiophene-2-sulfonyl chloride

- Subsequent transformations to yield the target sulfonamide

Detailed Procedure:

Preparation of 1-(1,3-dioxoisoindolin-2-yl)thiourea:

- Phthalic anhydride is reacted with thiourea under fusion conditions at 140°C

- The reaction mixture is cooled, and the crude product is recrystallized from ethanol

The thiourea derivative is then reacted with thiophene-2-sulfonyl chloride in the presence of a base (typically triethylamine) in anhydrous THF or dioxane

The resulting intermediate undergoes further transformations to yield the target sulfonamide.

Reaction Conditions:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Thiourea Formation | Phthalic anhydride, Thiourea | Fusion at 140°C, 2-3 hours | 75-80% |

| Sulfonylation | Thiophene-2-sulfonyl chloride, Triethylamine | THF, 0°C to r.t., 4-6 hours | 65-75% |

| Final Transformation | Appropriate reagents for methylene introduction | Varied conditions | 60-70% |

This synthetic route offers an alternative approach when direct access to the sulfonyl chloride intermediate is limited.

Structural Modifications of Existing Phthalimide Derivatives

Another viable approach involves the structural modification of existing phthalimide derivatives to introduce the thiophene-sulfonamide moiety.

N-Alkylation of Phthalimide followed by Thiophene Functionalization

Direct Coupling of Functionalized Fragments

A convergent synthetic strategy involves the direct coupling of pre-functionalized phthalimide and thiophene-sulfonamide fragments.

Coupling via Reactive Methylene Bridge

Reaction Scheme:

- Preparation of N-(bromomethyl)phthalimide

- Preparation of thiophene-2-sulfonamide

- Coupling reaction to form the methylene bridge

Detailed Protocol:

Preparation of N-(bromomethyl)phthalimide:

- Phthalimide is reacted with formaldehyde and HBr

- The product is isolated by filtration and recrystallized

Preparation of thiophene-2-sulfonamide:

- Thiophene is first converted to thiophene-2-sulfonyl chloride via chlorosulfonation

- The sulfonyl chloride is treated with ammonia to yield thiophene-2-sulfonamide

Coupling Reaction:

Critical Reaction Parameters:

| Parameter | Optimal Value | Observation |

|---|---|---|

| Metallation Temperature | -78°C | Higher temperatures lead to side reactions |

| Base for Metallation | n-BuLi (1.1 equiv.) | Excess base causes multiple metallation |

| Coupling Temperature | -40°C to r.t. (gradual) | Controls reaction rate and selectivity |

| Reaction Time | 4-6 hours | Longer times do not improve yield |

| Work-up Procedure | Quench with NH₄Cl solution | Minimizes product degradation |

This convergent approach is efficient for scale-up and can achieve yields of 65-75% for the final coupling step.

Green Chemistry Approaches

Recent advances in sustainable chemistry have led to the development of more environmentally friendly methods for preparing sulfonamide compounds, including our target molecule.

Sonochemical Method

The application of ultrasonic irradiation can significantly enhance reaction efficiency and reduce the environmental impact of the synthesis.

Protocol:

- A mixture of appropriate phthalimide derivative and thiophene precursor in water as solvent

- Sonication at 30-40 kHz for 5-30 minutes

- Simple filtration and recrystallization to obtain the pure product

Advantages of Sonochemical Method:

| Parameter | Conventional Method | Sonochemical Method |

|---|---|---|

| Reaction Time | 2-8 hours | 5-30 minutes |

| Solvent | Organic solvents | Water |

| Energy Consumption | High | Low |

| Waste Generation | Significant | Minimal |

| Yield | 65-75% | 75-85% |

| Green Chemistry Score | Low | High (13× greener) |

This method represents a significant advancement in the sustainable synthesis of complex heterocyclic compounds like this compound.

Iron-Promoted Sulfonamide Formation

A novel approach utilizing iron-promoted reactions offers an alternative pathway for the formation of N-arylsulfonamides, which can be adapted for our target compound.

Fe-Catalyzed Sulfonamide Synthesis

Reaction Scheme:

- Iron-promoted reaction between thiophene-nitroarenes and sulfonyl chlorides

- Subsequent reduction and deoxygenation steps

Detailed Procedure:

- A mixture of an appropriate nitroarene derivative (0.25 mmol) and sulfonyl chloride (0.5 mmol) in water (1 mL) is stirred at 60°C for 36 hours under air.

- After cooling to room temperature, water (10 mL) is added, and the aqueous phase is extracted with ethyl acetate.

- The combined organic phases are dried over Na₂SO₄, filtered, and concentrated.

- The crude product is purified by column chromatography to yield the desired sulfonamide.

This iron-promoted method offers several advantages:

- Avoids the use of expensive transition metal catalysts

- Operates in aqueous media, reducing environmental impact

- Proceeds under relatively mild conditions

- Achieves good functional group tolerance

Mechanism Considerations and Optimization Strategies

Understanding the reaction mechanisms involved in these syntheses is crucial for optimization and troubleshooting.

Mechanism of Sulfonamide Formation

The conversion of sulfonyl chloride to sulfonamide proceeds via nucleophilic substitution:

- Nucleophilic attack of ammonia on the sulfur atom of the sulfonyl chloride

- Formation of a tetrahedral intermediate

- Elimination of chloride to form the sulfonamide bond

Critical Optimization Parameters

| Parameter | Optimization Strategy | Impact on Synthesis |

|---|---|---|

| Temperature Control | Precise temperature gradient protocols | Minimizes side reactions, improves yield |

| Reagent Purity | Use of freshly prepared or high-purity reagents | Prevents impurity-catalyzed decomposition |

| Solvent Selection | Optimization based on solubility and stability | Improves reaction kinetics and product isolation |

| Reaction Monitoring | Real-time monitoring via TLC or HPLC | Allows for optimal reaction timing |

| Purification Protocol | Sequential crystallization approaches | Enhances product purity and overall yield |

By carefully controlling these parameters, synthetic efficiency can be significantly improved, with yields approaching 85-90% in optimized systems.

Chemical Reactions Analysis

Types of Reactions

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the compound 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide:

Basic Information

Safety Information

- Signal Word: Warning

- Hazard Statements: H302-H315-H319

- Precautionary Statements: P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330

Potential Applications

While the search results do not explicitly detail the applications of "this compound", the presence of dioxoisoindoline and sulfonamide moieties suggests potential applications in medicinal chemistry and materials science.

- Medicinal Chemistry: Sulfonamides are a class of pharmaceuticals with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The dioxoisoindoline moiety, also known as a phthalimide, is present in several drugs with diverse therapeutic applications .

- Materials Science: Phthalimides have been used in the development of polymers, resins, and coatings . They can impart properties such as chemical inertness, water repellency, and friction resistance .

General Information on Pharmaceutical Product Development

The development of a new cosmetic or pharmaceutical product requires thorough investigation into its safety and efficacy . Relevant factors include:

- Safety and Stability: Cosmetic producers must guarantee the safety and stability of their products, according to regulations such as the European Union Directive 1223/2009 .

- Bioavailability: Assessing the bioavailability of drug molecules at the site of action is important to understand the efficiency of a dosage form .

- Formulation: Experimental design techniques can optimize the formulation development process to ensure stable, safe, and effective products .

Mechanism of Action

The mechanism of action of 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Key Compounds:

- Compound 33: 5-(6-Chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)thiophene-2-sulfonamide

- Compound 57: (4-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-ylamino)-5-methylpyrimidin-2-yl)thiophene-2-sulfonamide

Key Findings :

- Compound 33’s quinazoline substituent confers high potency and selectivity for Mycobacterium tuberculosis kinases PknA and PknB, likely due to optimized hydrophobic and hydrogen-bonding interactions. In contrast, Compound 57’s pyrimidine substituent introduces steric hindrance and reduces binding affinity .

- The target compound’s 1,3-dioxoisoindolinylmethyl group may enhance solubility or alter binding compared to heterocyclic substituents in Compounds 33 and 55. The phthalimide-like structure could engage in π-π stacking or hydrogen bonding, though experimental validation is needed.

Pharmacokinetic Considerations: Methyl Sulfonamide Derivatives

Compound 41 : (R)-Methyl 8-(1,3-dioxoisoindolin-2-yl)-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3-carboxylate

- Core Structure : Thiazolo[3,2-a]pyridine with methyl sulfonamide.

- Key Feature: Methylation of the sulfonamide group improves metabolic stability and oral bioavailability compared to non-methylated analogs .

Comparison with Target Compound :

- The target compound lacks a methyl group on the sulfonamide nitrogen, which may reduce its pharmacokinetic (PK) profile. Methylation typically mitigates oxidative metabolism, suggesting that the target compound could exhibit shorter half-life or lower bioavailability than Compound 41 .

Structural Analogues in Heterocyclic Systems

Comparison with Target Compound :

- The target compound’s thiophene core may offer greater conformational flexibility compared to the rigid benzohydrazide scaffold. Thiophene’s aromaticity could enhance interactions with hydrophobic enzyme pockets, while benzohydrazides may prioritize hydrogen-bonding networks.

Sulfonamide-Containing Pesticides ()

Examples : Triflusulfuron methyl, Ethametsulfuron methyl

- Core Structure : Triazine with sulfonylurea substituents.

- Role of Sulfonamide : Facilitates herbicidal activity via acetolactate synthase (ALS) inhibition.

Comparison with Target Compound :

- While the target compound shares the sulfonamide group, its thiophene-dioxoisoindolin structure lacks the triazine backbone critical for ALS binding. This highlights the sulfonamide group’s adaptability across diverse applications, from kinase inhibition to herbicide design .

Biological Activity

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide, identified by its CAS number 859491-30-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀N₂O₄S₂, with a molecular weight of 322.35 g/mol. The compound features a thiophene ring substituted with a sulfonamide group and an isoindolinone moiety.

| Property | Value |

|---|---|

| CAS No. | 859491-30-8 |

| Molecular Formula | C₁₃H₁₀N₂O₄S₂ |

| Molecular Weight | 322.35 g/mol |

| Purity | Not specified |

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been evaluated for its inhibitory effects on the enzyme PARP-1 (Poly (ADP-ribose) polymerase 1), which is crucial in DNA repair mechanisms. In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative activity against breast cancer cell lines, particularly the MDA-MB-436 cell line.

Key Findings:

- IC50 Values : The compound showed an IC50 value of approximately 2.57 µM against MDA-MB-436 cells, indicating strong antiproliferative effects compared to Olaparib (IC50 = 8.90 µM) .

Table 1: Antiproliferative Activity Against MDA-MB-436 Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | 2.57 |

| Olaparib | 8.90 |

The mechanism by which this compound exerts its anticancer effects involves the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis in cancer cells:

- Cell Cycle Arrest : Treatment with the compound resulted in an increase in cells at the G2 phase from 25.12% (control) to 30.39% (treated), indicating effective cell cycle modulation .

- Apoptosis Induction : Flow cytometric analysis revealed that treatment led to an increase in both early and late apoptotic cell populations, suggesting that the compound triggers programmed cell death pathways .

Antimicrobial Activity

While the primary focus has been on anticancer properties, preliminary studies suggest potential antimicrobial activity as well. Compounds with similar structural motifs have shown effectiveness against various bacterial strains; however, specific data on this compound's antimicrobial efficacy remains limited .

Case Studies

A notable case study involved the use of this compound in combination therapies aimed at enhancing the efficacy of existing chemotherapeutics while minimizing side effects. The synergistic effects observed in preclinical models indicate a promising avenue for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.